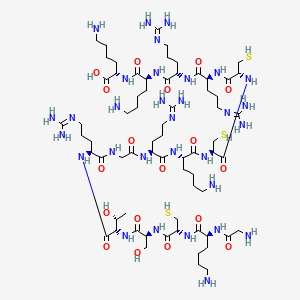

SAP15

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

C68H131N31O18S3 |

|---|---|

分子量 |

1767.2 g/mol |

IUPAC 名称 |

(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-[[(2S)-6-amino-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2R)-2-[[(2S)-6-amino-2-[(2-aminoacetyl)amino]hexanoyl]amino]-3-sulfanylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-3-sulfanylpropanoyl]amino]-3-sulfanylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]hexanoic acid |

InChI |

InChI=1S/C68H131N31O18S3/c1-36(101)51(99-59(111)45(32-100)95-61(113)47(34-119)96-54(106)38(14-2-6-22-69)87-49(102)30-73)63(115)93-37(18-10-26-82-65(74)75)52(104)86-31-50(103)88-39(19-11-27-83-66(76)77)53(105)89-41(16-4-8-24-71)58(110)97-48(35-120)62(114)98-46(33-118)60(112)92-43(21-13-29-85-68(80)81)56(108)91-42(20-12-28-84-67(78)79)55(107)90-40(15-3-7-23-70)57(109)94-44(64(116)117)17-5-9-25-72/h36-48,51,100-101,118-120H,2-35,69-73H2,1H3,(H,86,104)(H,87,102)(H,88,103)(H,89,105)(H,90,107)(H,91,108)(H,92,112)(H,93,115)(H,94,109)(H,95,113)(H,96,106)(H,97,110)(H,98,114)(H,99,111)(H,116,117)(H4,74,75,82)(H4,76,77,83)(H4,78,79,84)(H4,80,81,85)/t36-,37+,38+,39+,40+,41+,42+,43+,44+,45+,46+,47+,48+,51+/m1/s1 |

InChI 键 |

VVFSGQCAZJGBCM-ZZSXTHHBSA-N |

手性 SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CS)C(=O)N[C@@H](CS)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CS)NC(=O)[C@H](CCCCN)NC(=O)CN)O |

规范 SMILES |

CC(C(C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)NC(CS)C(=O)NC(CS)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CO)NC(=O)C(CS)NC(=O)C(CCCCN)NC(=O)CN)O |

产品来源 |

United States |

Foundational & Exploratory

The Function of 15-kDa Selenoprotein (SEP15): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 15-kDa selenoprotein (SEP15), also known as Selenoprotein F (SELENOF), is an endoplasmic reticulum (ER)-resident oxidoreductase with a thioredoxin-like fold.[1][2][3] This guide provides a comprehensive overview of the current understanding of SEP15's function, with a focus on its role in protein folding, redox homeostasis, and its implications in cancer. Detailed methodologies for key experiments and a summary of available quantitative data are presented to facilitate further research and therapeutic development.

Core Function: A Key Player in Glycoprotein Quality Control

The primary and most well-characterized function of SEP15 is its role in the quality control of glycoprotein folding within the ER.[2][3] SEP15 forms a stable 1:1 heterodimeric complex with UDP-glucose:glycoprotein glucosyltransferase (UGGT), a key sensor of protein folding status in the ER.[4][5] This interaction is crucial for retaining SEP15 within the ER, as it lacks a canonical ER retention signal.[1]

The N-terminal cysteine-rich domain of SEP15 is responsible for the high-affinity interaction with UGGT.[5] Through its C-terminal thioredoxin-like domain, which contains a redox-active selenocysteine residue, SEP15 is proposed to act as an oxidoreductase, assisting in the proper folding and disulfide bond formation of UGGT-targeted glycoproteins.[1][6] In vitro assays have demonstrated that SEP15 enhances the glucosyltransferase activity of UGGT, suggesting a co-chaperone function.[7][8]

The proposed mechanism involves SEP15 facilitating the correct folding of glycoproteins, thereby preventing their aggregation and promoting their exit from the ER.[2][9] Deficiency of SEP15 has been shown to lead to the accumulation of misfolded proteins, resulting in cellular dysfunction.[2][9]

SEP15 in Cellular Stress and Signaling

The Unfolded Protein Response (UPR)

Given its role in protein folding, SEP15 is intricately linked to the unfolded protein response (UPR), a cellular stress response triggered by the accumulation of unfolded or misfolded proteins in the ER.[1][10] The expression of SEP15 is differentially regulated depending on the nature of the ER stress:

-

Adaptive UPR: Under conditions of adaptive ER stress, induced by agents like tunicamycin and brefeldin A, the expression of SEP15 is transcriptionally upregulated.[1][10] This suggests that SEP15 is part of the cellular machinery that helps to resolve ER stress and restore homeostasis.

-

Acute ER Stress: In contrast, acute ER stress, induced by agents such as dithiothreitol (DTT) and thapsigargin, leads to the rapid proteasomal degradation of SEP15.[1][10]

This differential regulation highlights a nuanced role for SEP15 in managing cellular stress.

Signaling Pathways

While the precise signaling cascades involving SEP15 are still under investigation, its connection to the UPR places it as a potential modulator of the three main UPR branches:

-

PERK (PKR-like ER kinase) Pathway: As a key regulator of protein synthesis under ER stress, the PERK pathway is a likely candidate for interaction with SEP15.

-

IRE1 (Inositol-requiring enzyme 1) Pathway: The IRE1 pathway is involved in the splicing of XBP1 mRNA to produce a potent transcription factor that upregulates UPR target genes.

-

ATF6 (Activating transcription factor 6) Pathway: ATF6 is a transcription factor that, upon ER stress, translocates to the nucleus to activate the expression of ER chaperones.

Further research is required to elucidate the direct interactions and regulatory mechanisms between SEP15 and these core UPR signaling pathways.

The Dichotomous Role of SEP15 in Cancer

The involvement of SEP15 in cancer is complex and appears to be context-dependent, with studies reporting both tumor-suppressive and pro-tumorigenic roles.[1][3][4]

-

Tumor Suppressor: In some cancers, such as prostate, liver, breast, and lung cancer, SEP15 expression is downregulated compared to normal tissues.[3][6] This suggests a potential tumor-suppressive function, possibly by maintaining protein folding fidelity and preventing the accumulation of oncogenic misfolded proteins.

-

Pro-Tumorigenic: Conversely, in colon cancer, SEP15 has been implicated in promoting tumor growth and metastasis.[3] Downregulation of SEP15 in colon cancer cell lines has been shown to decrease cell proliferation and invasion.[3]

This dual role underscores the complexity of selenoprotein function in cancer and highlights the need for tissue-specific investigations.

Quantitative Data

Quantitative data on SEP15 function is still emerging. The following table summarizes the currently available information.

| Parameter | Value | Organism/System | Reference |

| Binding Affinity (SEP15-UGGT) | High-affinity interaction | Mammalian cells | [5] |

| Redox Potential | Not explicitly determined for the selenocysteine-containing protein | N/A | |

| Gene Expression in Cancer (mRNA) | Downregulated in prostate, liver, breast, and lung cancer. Upregulated in colon cancer. | Human | [3][6] |

Experimental Protocols

Co-Immunoprecipitation of SEP15 and UGGT

This protocol is adapted from standard co-immunoprecipitation methods and can be optimized for specific cell lines.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Anti-SEP15 antibody (for immunoprecipitation)

-

Anti-UGGT antibody (for western blotting)

-

Protein A/G magnetic beads

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

Elution buffer (e.g., glycine-HCl, pH 2.5)

-

SDS-PAGE and western blotting reagents

Procedure:

-

Lyse cells expressing endogenous or overexpressed tagged SEP15 and UGGT.

-

Pre-clear the cell lysate with protein A/G beads.

-

Incubate the pre-cleared lysate with an anti-SEP15 antibody overnight at 4°C.

-

Add protein A/G magnetic beads and incubate for 1-2 hours at 4°C.

-

Wash the beads several times with wash buffer.

-

Elute the protein complexes from the beads using elution buffer.

-

Neutralize the eluate.

-

Analyze the eluate by SDS-PAGE and western blotting using an anti-UGGT antibody.

CRISPR/Cas9-Mediated Knockout of SELENOF

This protocol provides a general framework for generating a SELENOF knockout cell line.

Materials:

-

Lentiviral vectors expressing Cas9 and a SELENOF-targeting sgRNA

-

Packaging plasmids (e.g., psPAX2, pMD2.G)

-

HEK293T cells for lentivirus production

-

Target cell line

-

Polybrene

-

Puromycin (or other selection marker)

Procedure:

-

Design and clone two to three sgRNAs targeting an early exon of the SELENOF gene into a suitable lentiviral vector.

-

Co-transfect HEK293T cells with the sgRNA vector, Cas9 vector (if separate), and packaging plasmids to produce lentivirus.

-

Harvest the lentivirus-containing supernatant.

-

Transduce the target cell line with the lentivirus in the presence of polybrene.

-

Select for transduced cells using the appropriate antibiotic (e.g., puromycin).

-

Isolate single-cell clones by limiting dilution or FACS.

-

Expand the clones and validate the knockout by genomic DNA sequencing and western blotting for SEP15 protein.

Immunohistochemistry for SEP15 in Tissue Samples

This protocol is a general guideline for staining paraffin-embedded tissue sections.

Materials:

-

Formalin-fixed, paraffin-embedded tissue sections

-

Xylene and graded ethanol series

-

Antigen retrieval buffer (e.g., citrate buffer, pH 6.0)

-

Blocking buffer (e.g., 5% normal goat serum in PBS)

-

Primary antibody against SEP15

-

Biotinylated secondary antibody

-

Streptavidin-HRP conjugate

-

DAB substrate kit

-

Hematoxylin counterstain

Procedure:

-

Deparaffinize and rehydrate the tissue sections.

-

Perform heat-induced antigen retrieval.

-

Block endogenous peroxidase activity.

-

Block non-specific antibody binding with blocking buffer.

-

Incubate with the primary anti-SEP15 antibody.

-

Incubate with the biotinylated secondary antibody.

-

Incubate with streptavidin-HRP.

-

Develop the signal with DAB substrate.

-

Counterstain with hematoxylin.

-

Dehydrate and mount the slides.

Visualizations

Signaling Pathway: SEP15 in the Unfolded Protein Response

Caption: SEP15's role in the Unfolded Protein Response (UPR).

Experimental Workflow: Co-Immunoprecipitation

Caption: Workflow for SEP15-UGGT Co-Immunoprecipitation.

Conclusion and Future Directions

SEP15 is a critical component of the ER protein quality control system, with emerging roles in cellular stress responses and cancer. While its interaction with UGGT and its thioredoxin-like function are established, further research is needed to fully elucidate its enzymatic properties, its precise role in specific signaling pathways, and the mechanisms underlying its dual function in cancer. The development of specific inhibitors or activators of SEP15 could hold therapeutic potential for diseases characterized by ER stress and protein misfolding, as well as for certain types of cancer. The experimental protocols and data presented in this guide provide a foundation for advancing our understanding of this important selenoprotein.

References

- 1. researchgate.net [researchgate.net]

- 2. A Pan-Cancer Analysis of the Role of Selenoprotein P mRNA in Tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Recent developments and applications of quantitative proteomics strategies for high-throughput biomolecular analyses in cancer research - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quantitative Mass Spectrometric Profiling of Cancer-cell Proteomes Derived From Liquid and Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Expression of SELENOF in cancer - Summary - The Human Protein Atlas [proteinatlas.org]

- 7. Quantitative Proteomics of the Cancer Cell Line Encyclopedia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Functional Crosstalk Between WNT Signaling and Tyrosine Kinase Signaling in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Transcriptional regulation of ATF4 is critical for controlling the Integrated Stress Response during eIF2 phosphorylation [scholarworks.indianapolis.iu.edu]

- 10. A Pan-Cancer Analysis of the Role of Selenoprotein P mRNA in Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structure and Regulation of the Sep15 Gene

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 15-kDa selenoprotein (Sep15), encoded by the SELENOF gene, is an endoplasmic reticulum (ER)-resident protein implicated in redox homeostasis, quality control of glycoprotein folding, and cancer biology.[1] As a member of the selenoprotein family, Sep15 contains the rare amino acid selenocysteine (Sec), which is incorporated into its polypeptide chain via a unique translational mechanism involving a UGA codon, typically a stop signal.[2] This technical guide provides a comprehensive overview of the current understanding of the Sep15 gene structure and the intricate mechanisms governing its expression.

Sep15 Gene Structure

The human SELENOF gene, also known as SEP15, is located on chromosome 1p31, a locus frequently associated with mutations and deletions in various human cancers.[2][3] The gene spans approximately 51 kilobases (kb) and is composed of five exons and four introns.[3] The UGA codon that specifies the insertion of selenocysteine is located in the third exon.[4]

A critical feature for the expression of all selenoproteins, including Sep15, is the presence of a Selenocysteine Insertion Sequence (SECIS) element. This is a specific stem-loop structure located in the 3' untranslated region (3'-UTR) of the mRNA.[2] The SECIS element is essential for the ribosome to recognize the UGA codon as a signal for Sec incorporation rather than translation termination.[2] The human Sep15 gene contains two stem-loop structures in its 3'-UTR, but only one is functional as a SECIS element.[3]

Table 1: Genomic Organization of the Human Sep15 Gene

| Feature | Description | Reference |

| Gene Symbol | SELENOF (formerly SEP15) | [5] |

| Chromosomal Location | 1p31 | [2][3] |

| Gene Size | ~51 kb | [3] |

| Number of Exons | 5 | [3] |

| Number of Introns | 4 | [3] |

| Selenocysteine (Sec) Codon | UGA in Exon 3 | [4] |

| SECIS Element | Functional stem-loop structure in the 3'-UTR of exon 5 | [3] |

Regulation of Sep15 Expression

The expression of the Sep15 gene is tightly regulated at both the transcriptional and post-transcriptional levels, responding to various cellular signals, including selenium availability and endoplasmic reticulum stress.

Transcriptional Regulation

The promoter region of the SELENOF gene contains several putative regulatory elements that are crucial for controlling its transcription. In silico analyses have identified a CpG island, two potential metal response elements (MREs), and four putative nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) binding sites upstream of the transcription start site.[6]

Heat Shock Factor 1 (HSF1): The transcription factor HSF1 has been shown to be a key regulator of SELENOF expression.[7] HSF1 binds to heat shock elements (HSEs) in the promoter region of target genes.[8] In the case of SELENOF, four putative HSF1 binding sites have been identified, and their interaction with HSF1 has been confirmed by chromatin immunoprecipitation (ChIP) assays.[7] Overexpression of HSF1 leads to increased SELENOF promoter activity and subsequent upregulation of both mRNA and protein levels.[7]

NF-κB: The transcription factor NF-κB is another regulator of SELENOF transcription. The presence of NF-κB binding sites in the promoter region suggests its involvement in the inflammatory response-related regulation of Sep15.[6]

Selenium Availability: The expression of many selenoproteins is dependent on the dietary intake of selenium.[9] While some selenoproteins show a hierarchical response to selenium deficiency, Sep15 expression is moderately regulated by selenium levels.[10] The mechanism involves the nonsense-mediated decay (NMD) of selenoprotein mRNAs when selenium is limited, leading to premature termination at the UGA codon.[11]

Unfolded Protein Response (UPR) and ER Stress: As an ER-resident protein involved in protein folding, Sep15 expression is intricately linked to the unfolded protein response (UPR), a cellular stress response triggered by the accumulation of unfolded or misfolded proteins in the ER.[12] The UPR is mediated by three main ER transmembrane sensors: IRE1, PERK, and ATF6.[13]

-

Adaptive UPR: Under conditions of adaptive ER stress, induced by agents like tunicamycin and brefeldin A, the expression of Sep15 is transcriptionally upregulated.[12] For instance, treatment of NIH3T3 cells with brefeldin A resulted in a 2-fold increase in Sep15 mRNA levels.[12]

-

Acute ER Stress: In contrast, acute and severe ER stress, induced by dithiothreitol (DTT) and thapsigargin, leads to a rapid and specific degradation of the Sep15 protein via the proteasome.[12]

Table 2: Quantitative Changes in Sep15 Expression

| Condition | Cell Line/Tissue | Fold Change (mRNA) | Fold Change (Protein) | Reference |

| Brefeldin A treatment | NIH3T3 cells | ~2-fold increase | Increased | [12] |

| Tunicamycin treatment | NIH3T3 cells | Increased | Increased | [12] |

| DTT treatment (acute) | NIH3T3 cells | No significant change | Decreased (degradation) | [12] |

| Thapsigargin treatment (acute) | NIH3T3 cells | No significant change | Decreased (degradation) | [12] |

| Selenium supplementation (selenate) | HEK293T cells | Increased | Increased | [7] |

| Non-small cell lung cancer vs. non-malignant tissue | Human lung tissue | Unchanged | Not specified | [7] |

| Breast cancer cell lines (MCF-7, MDA-MB231) vs. non-cancerous mammary epithelial cells | Human cell lines | Upregulated in MDA-MB231 | Not specified | [2] |

Post-Transcriptional Regulation

SECIS Element and Selenocysteine Incorporation: The primary post-transcriptional regulatory event for Sep15 is the recognition of the UGA codon as selenocysteine, which is entirely dependent on the SECIS element in the 3'-UTR.[2] The efficiency of this process can be influenced by polymorphisms within the SECIS element.[14]

Polymorphisms: Single nucleotide polymorphisms (SNPs) in the 3'-UTR of the SELENOF gene have been identified and shown to affect the efficiency of Sec incorporation and the response to selenium supplementation.[14] For example, the A1125G polymorphism within the SECIS element can alter Sep15 expression levels.[14]

miRNA Regulation: While the regulation of many genes by microRNAs (miRNAs) is well-established, there is currently limited direct experimental evidence for specific miRNAs targeting the 3'-UTR of Sep15 mRNA. However, given the presence of predicted miRNA binding sites, this remains an area for future investigation.

Signaling and Regulatory Pathways

The regulation of Sep15 is integrated into complex cellular signaling networks, primarily the Unfolded Protein Response.

Experimental Protocols

Chromatin Immunoprecipitation (ChIP) for HSF1 Binding to the Sep15 Promoter

This protocol describes the immunoprecipitation of HSF1-DNA complexes to verify the binding of HSF1 to the SELENOF promoter.

-

Cross-linking: Treat cells (e.g., HEK293T) with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with 125 mM glycine.

-

Cell Lysis and Sonication: Lyse the cells and sonicate the chromatin to shear the DNA into fragments of 200-1000 base pairs.

-

Immunoprecipitation: Incubate the sheared chromatin with an anti-HSF1 antibody overnight at 4°C. Use a non-specific IgG as a negative control.

-

Immune Complex Capture: Add Protein A/G magnetic beads to capture the antibody-DNA complexes.

-

Washes: Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.

-

Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by incubating at 65°C overnight with NaCl.

-

DNA Purification: Purify the DNA using a standard phenol-chloroform extraction or a commercial kit.

-

qPCR Analysis: Perform quantitative PCR using primers specific for the predicted HSF1 binding sites in the SELENOF promoter. Analyze the results as a percentage of input DNA.

References

- 1. Analysis of Protein Stability by the Cycloheximide Chase Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A Quantitative Proteome Map of the Human Body - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bio-protocol.org [bio-protocol.org]

- 5. bio-protocol.org [bio-protocol.org]

- 6. Molecular characterization and NF-κB-regulated transcription of selenoprotein S from the Bama mini-pig - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Transcriptional Regulation of Selenoprotein F by Heat Shock Factor 1 during Selenium Supplementation and Stress Response - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Genomic Heat Shock Element Sequences Drive Cooperative Human Heat Shock Factor 1 DNA Binding and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scispace.com [scispace.com]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Sep15, a Thioredoxin-like Selenoprotein, is Involved in the Unfolded Protein Response and Differentially Regulated by Adaptive and Acute ER Stresses - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The loop domain of heat shock transcription factor 1 dictates DNA-binding specificity and responses to heat stress - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

The Role of 15-kDa Selenoprotein (SEP15) in the Endoplasmic Reticulum: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 15-kDa selenoprotein (SEP15), a resident of the endoplasmic reticulum (ER), plays a crucial role in maintaining protein homeostasis. As a thioredoxin-like oxidoreductase, SEP15 is intricately involved in the quality control of glycoprotein folding, primarily through its interaction with UDP-glucose:glycoprotein glucosyltransferase (UGGT). This technical guide provides an in-depth exploration of the function of SEP15 within the ER, its involvement in signaling pathways under ER stress, and its implications in disease, particularly cancer. Detailed experimental protocols for studying SEP15, quantitative data on its expression and the phenotype of SEP15 knockout models, and visualizations of relevant signaling pathways are presented to facilitate further research and therapeutic development.

Introduction

The endoplasmic reticulum (ER) is a critical organelle responsible for the synthesis, folding, and modification of a vast number of cellular proteins. The fidelity of these processes is paramount for cellular function, and a complex network of chaperones and enzymes, collectively known as the ER quality control system, ensures that only correctly folded proteins are trafficked to their final destinations. A key component of this machinery is the 15-kDa selenoprotein (SEP15), also known as Selenoprotein F (SELENOF).

SEP15 is a unique selenoprotein containing a selenocysteine residue in its active site, which confers it with potent redox capabilities.[1] It resides in the ER lumen, where it forms a stable complex with UDP-glucose:glycoprotein glucosyltransferase (UGGT), a central sensor of glycoprotein folding status.[2][3] This association is critical for its function in the calnexin/calreticulin cycle, a major pathway for glycoprotein folding and quality control.[4] Emerging evidence also points to a role for SEP15 in the unfolded protein response (UPR) and ER-associated degradation (ERAD), pathways that are activated under conditions of ER stress. Furthermore, dysregulation of SEP15 expression has been implicated in various diseases, including cancer, highlighting its potential as a therapeutic target.[5]

This guide aims to provide a comprehensive technical overview of the role of SEP15 in the ER, consolidating current knowledge and providing practical methodologies for its study.

SEP15 and Endoplasmic Reticulum Function

A Key Player in Glycoprotein Quality Control

SEP15 functions as a thiol-disulfide oxidoreductase, a class of enzymes that catalyze the formation, reduction, and isomerization of disulfide bonds in proteins.[6][7] Its thioredoxin-like fold and redox-active selenocysteine residue are characteristic features that enable its function in protein folding.[5]

The primary role of SEP15 in the ER is linked to its interaction with UGGT.[8][9] UGGT is a crucial enzyme in the calnexin/calreticulin cycle that recognizes misfolded glycoproteins and reglucosylates them, thereby promoting their re-association with the lectin chaperones calnexin and calreticulin for another folding attempt.[10] SEP15 forms a 1:1 complex with UGGT and is thought to act as a reductase or isomerase on the glycoprotein substrates of UGGT, facilitating their proper folding.[2][3]

Response to Endoplasmic Reticulum Stress

ER stress occurs when the folding capacity of the ER is overwhelmed, leading to an accumulation of unfolded or misfolded proteins. This triggers the unfolded protein response (UPR), a complex signaling network aimed at restoring ER homeostasis.[3] The expression and stability of SEP15 are dynamically regulated in response to different ER stressors.

Studies have shown that adaptive ER stress, induced by agents like tunicamycin (an inhibitor of N-linked glycosylation), leads to the transcriptional upregulation of SEP15.[2][4] This suggests that under mild stress, the cell increases its capacity for protein folding, and SEP15 is part of this adaptive response. Conversely, acute and severe ER stress, induced by agents like thapsigargin (an inhibitor of the SERCA pump) or dithiothreitol (DTT, a reducing agent), can lead to the rapid degradation of SEP15.[2][4] This differential regulation highlights the complex role of SEP15 in the cellular response to varying degrees of ER stress.

Quantitative Data on SEP15

SEP15 Expression under ER Stress

The regulation of SEP15 expression under different ER stress conditions has been investigated, primarily through Western blot analysis. While precise quantitative data in tabular format is not consistently available in the literature, the trends are clear.

Table 1: Qualitative Summary of SEP15 Protein Expression in Response to ER Stress Inducers

| ER Stress Inducer | Mechanism of Action | Effect on SEP15 Protein Levels | Reference |

| Tunicamycin | Inhibits N-linked glycosylation | Upregulation | [2][4] |

| Brefeldin A | Blocks ER-to-Golgi transport | Upregulation | [2] |

| Thapsigargin | Inhibits SERCA pump, depleting ER Ca2+ | Downregulation (degradation) | [2][4] |

| Dithiothreitol (DTT) | Reduces disulfide bonds | Downregulation (degradation) | [2][4] |

SEP15 Expression in Cancer

Alterations in SEP15 expression have been observed in various cancers. Analysis of gene expression omnibus (GEO) datasets and other cancer genomics data can provide insights into these changes.

Table 2: SEP15 (SELENOF) mRNA Expression in Cancer vs. Normal Tissues (Illustrative Data)

| Cancer Type | GEO Dataset | Fold Change (Tumor vs. Normal) | p-value | Reference |

| Clear Cell Renal Cell Carcinoma | GSE53757 | Downregulated | <0.05 | [11] |

| Breast Cancer | GSE15852 | Variable | - | [12][13] |

| Colon Cancer | - | Downregulated | - | [5] |

Phenotype of SEP15 Knockout Mice

The generation and characterization of SEP15 knockout (KO) mice have provided valuable insights into its physiological function.

Table 3: Quantitative Phenotypic Data of SEP15 Knockout Mice

| Phenotypic Parameter | Wild-Type (WT) | SEP15 Knockout (KO) | Significance | Reference |

| Body Weight (g) at 10 weeks | ~25 g | No significant difference | NS | [14][15] |

| Lens Opacity | Clear | Develops nuclear cataracts at an early age | p < 0.05 | [4] |

| Serum Oxidative Stress Markers | Baseline | Elevated | p < 0.05 | [3][16][17][18] |

| Serum Immunoglobulin Levels | Normal | Elevated levels of non-functional immunoglobulins | p < 0.05 | [19][20] |

Note: This table presents a summary of reported phenotypes. Specific quantitative values can vary between studies and experimental conditions.

Signaling Pathways Involving SEP15

The Unfolded Protein Response (UPR)

The UPR is a central signaling network that responds to ER stress. It consists of three main branches initiated by the ER-resident transmembrane proteins: IRE1 (inositol-requiring enzyme 1), PERK (PKR-like ER kinase), and ATF6 (activating transcription factor 6). SEP15 is implicated in the UPR, particularly in the adaptive response to restore protein folding homeostasis.

ER-Associated Degradation (ERAD)

When proteins are terminally misfolded and cannot be salvaged by the folding machinery, they are targeted for degradation through the ERAD pathway. This process involves the recognition of misfolded proteins, their retro-translocation from the ER to the cytosol, ubiquitination, and subsequent degradation by the proteasome. As a component of the quality control machinery, SEP15 indirectly influences the flux of proteins through the ERAD pathway.

Experimental Protocols

Induction of ER Stress in Cell Culture

Objective: To induce ER stress in cultured cells to study the response of SEP15.

Materials:

-

Cell line of interest (e.g., HEK293T, HeLa, NIH3T3)

-

Complete cell culture medium

-

Tunicamycin (stock solution in DMSO)

-

Thapsigargin (stock solution in DMSO)

-

DMSO (vehicle control)

-

6-well plates

-

Phosphate-buffered saline (PBS)

Protocol:

-

Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.

-

Allow cells to adhere and grow overnight.

-

Prepare working solutions of tunicamycin (e.g., 2.5 µg/mL) and thapsigargin (e.g., 1 µM) in complete culture medium. Prepare a vehicle control with the same concentration of DMSO.

-

Aspirate the old medium from the cells and wash once with PBS.

-

Add the medium containing the ER stress inducer or vehicle control to the respective wells.

-

Incubate the cells for the desired time course (e.g., 4, 8, 16, 24 hours).

-

After incubation, harvest the cells for downstream analysis (e.g., Western blot, qRT-PCR).

Western Blot for SEP15 Detection

Objective: To detect and quantify the protein levels of SEP15.

Materials:

-

Cell lysate from control and treated cells

-

RIPA buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against SEP15

-

Loading control primary antibody (e.g., β-actin, GAPDH)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Protocol:

-

Lyse cells in RIPA buffer and determine protein concentration using the BCA assay.

-

Prepare protein samples by mixing with Laemmli sample buffer and boiling for 5 minutes.

-

Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against SEP15 (diluted in blocking buffer) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Apply ECL substrate and visualize the protein bands using an imaging system.

-

Strip the membrane and re-probe with a loading control antibody.

-

Quantify band intensities using densitometry software.

Co-Immunoprecipitation of SEP15 and UGGT

Objective: To demonstrate the interaction between SEP15 and UGGT.

Materials:

-

Cell lysate

-

Co-IP lysis buffer (non-denaturing)

-

Primary antibody against SEP15 or UGGT

-

Protein A/G magnetic beads

-

Wash buffer

-

Elution buffer

-

Western blot reagents

Protocol:

-

Lyse cells in Co-IP lysis buffer and pre-clear the lysate by incubating with protein A/G beads.

-

Incubate the pre-cleared lysate with the primary antibody (e.g., anti-SEP15) or an isotype control antibody overnight at 4°C.

-

Add protein A/G magnetic beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.

-

Wash the beads several times with wash buffer to remove non-specific binding.

-

Elute the protein complexes from the beads using elution buffer.

-

Analyze the eluates by Western blotting using antibodies against both SEP15 and UGGT.

Quantitative RT-PCR for SEP15 mRNA Expression

Objective: To quantify the mRNA expression levels of SEP15.

Materials:

-

RNA extraction kit

-

cDNA synthesis kit

-

SYBR Green or TaqMan master mix

-

Primers specific for SEP15 and a reference gene (e.g., GAPDH, ACTB)

-

Real-time PCR instrument

Protocol:

-

Extract total RNA from cells or tissues using a commercial kit.

-

Assess RNA quality and quantity.

-

Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

Set up the real-time PCR reaction with SYBR Green or TaqMan master mix, primers, and cDNA.

-

Run the PCR on a real-time PCR instrument.

-

Analyze the data using the ΔΔCt method to determine the relative expression of SEP15 mRNA, normalized to the reference gene.

Protein Disulfide Isomerase (PDI) Activity Assay

Objective: To measure the redox activity of SEP15.

Materials:

-

Recombinant SEP15 protein

-

Insulin

-

Dithiothreitol (DTT)

-

Spectrophotometer

Protocol (Insulin Turbidity Assay):

-

Prepare a reaction mixture containing buffer, insulin, and DTT.

-

Initiate the reaction by adding recombinant SEP15.

-

The reduction of disulfide bonds in insulin by SEP15 will cause the insulin B-chain to precipitate.

-

Monitor the increase in turbidity at 650 nm over time using a spectrophotometer.

-

The rate of increase in absorbance is proportional to the PDI activity of SEP15.

Conclusion

The 15-kDa selenoprotein is a multifaceted player in the endoplasmic reticulum, contributing significantly to protein quality control and the cellular response to ER stress. Its interaction with UGGT places it at the heart of the glycoprotein folding machinery, while its dynamic regulation under different stress conditions underscores its importance in maintaining ER homeostasis. The development of cataracts and altered immune responses in SEP15 knockout mice further highlight its physiological significance. As our understanding of the intricate workings of the ER continues to grow, so too will our appreciation for the critical role of SEP15. Further research into the precise molecular mechanisms of SEP15 action and its dysregulation in disease holds the promise of novel therapeutic strategies for a range of human pathologies, from cancer to degenerative diseases.

References

- 1. Acute lens opacity induced by different kinds of anesthetic drugs in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sep15, a Thioredoxin-like Selenoprotein, is Involved in the Unfolded Protein Response and Differentially Regulated by Adaptive and Acute ER Stresses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Aquaporin 5 knockout mouse lens develops hyperglycemic cataract - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quantification of tunicamycin-induced protein expression and N-glycosylation changes in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. genox.com [genox.com]

- 7. Quantitative proteomics reveals cellular responses to individual mAb expression and tunicamycin in CHO cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Rapid-Throughput Skeletal Phenotyping of 100 Knockout Mice Identifies 9 New Genes That Determine Bone Strength - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Evaluation of factors related to Anaesthesia-induced Lens opacity in experimental mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Evaluation of Growth Patterns and Body Composition in C57Bl/6J Mice Using Dual Energy X-Ray Absorptiometry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Effect of endoplasmic reticulum (ER) stress inducer thapsigargin on the expression of extracellular-superoxide dismutase in mouse 3T3-L1 adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Analysing data from GEO - Work in Progress [sbc.shef.ac.uk]

- 13. GEO Accession viewer [ncbi.nlm.nih.gov]

- 14. Frontiers | SLC38A10 Knockout Mice Display a Decreased Body Weight and an Increased Risk-Taking Behavior in the Open Field Test [frontiersin.org]

- 15. Variations in body weight, food intake and body composition after long-term high-fat diet feeding in C57BL/6J Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Markers of oxidative stress and antioxidant status in the plasma, urine and saliva of healthy mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Oxidative Stress Markers and Histopathological Changes in Selected Organs of Mice Infected with Murine Norovirus 1 (MNV-1) - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Sequential changes in serum immunoglobulin levels in young RFM mice with host-versus-graft disease - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Quantitative estimations of five classes of immunoglobulin in inbred mouse strains - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Interaction Between Selenoprotein F (Sep15) and UDP-Glucose:Glycoprotein Glucosyltransferase 1 (UGGT1)

Audience: Researchers, scientists, and drug development professionals.

Abstract

The endoplasmic reticulum (ER) is the primary site for the folding and maturation of approximately one-third of the human proteome. A sophisticated ER quality control (ERQC) system ensures that only correctly folded proteins are trafficked to their final destinations. A key component of this system is the calnexin/calreticulin cycle, which is governed by the checkpoint enzyme UDP-glucose:glycoprotein glucosyltransferase 1 (UGGT1). UGGT1 acts as a folding sensor, selectively reglucosylating misfolded glycoproteins to promote their retention in the ER for further folding attempts. UGGT1 forms a stable, 1:1 complex with the 15-kDa selenoprotein (Sep15, also known as SELENOF), a redox-active co-chaperone. This technical guide provides a comprehensive overview of the Sep15-UGGT1 interaction, detailing the structural basis of the complex, its functional implications in protein folding, quantitative interaction data, and key experimental protocols for its study.

Introduction to Core Components

UGGT1: The ER Folding Sensor

UDP-glucose:glycoprotein glucosyltransferase 1 (UGGT1) is a soluble, ER-resident protein that functions as the central gatekeeper of the calnexin/calreticulin glycoprotein folding cycle.[1][2][3] It recognizes glycoproteins that have failed to achieve their native conformation and selectively transfers a glucose molecule from UDP-glucose to their N-linked glycans.[4][5][6] This reglucosylation event allows the misfolded protein to be recognized again by the lectin chaperones calnexin and calreticulin, preventing its premature exit from the ER and allowing for additional folding opportunities.[3] The critical role of UGGT1 is underscored by the fact that its deletion is embryonically lethal in mice.[2][7]

Sep15 (SELENOF): The Thioredoxin-like Co-chaperone

Sep15 is a 15-kDa selenoprotein located in the ER lumen.[8][9][10] It contains a rare selenocysteine (Sec) residue within a thioredoxin-like fold, suggesting it possesses redox activity.[11][12][13] The selenol group of Sec has a much lower pKa than the thiol group of cysteine, making it a better nucleophile at physiological pH.[14] Sep15 lacks an ER retention signal and is retained in the ER through its tight association with UGGT1.[15] This interaction is crucial for its role in the ERQC pathway, where it is thought to assist UGGT1 in the quality control of a specific subset of glycoproteins, potentially those requiring disulfide bond formation or isomerization.[9][12][16]

The Sep15-UGGT1 Complex: Structural Basis and Interaction

The formation of a stable 1:1 complex between Sep15 and UGGT1 is essential for their coordinated function.[12][15]

Domain Architecture

-

Sep15: Comprises two primary domains: an N-terminal, Cysteine-Rich Domain (CRD) that adopts a novel helical fold stabilized by three disulfide bonds, and a C-terminal thioredoxin-like (TRXL) domain containing the active site selenocysteine.[14][17][18] The CRD is responsible for mediating the high-affinity interaction with UGGT1.[1][17]

-

UGGT1: Possesses a complex multi-domain structure, including an N-terminal region with four thioredoxin-like (TRXL) domains that sense the folded state of substrates and a C-terminal glucosyltransferase (GT) catalytic domain.[14][18][19]

Structural Model of the Interaction

Computational modeling using AlphaFold2 has provided significant insights into the structure of the human UGGT1/Sep15 complex.[1][6][14] These predictions, validated by mutagenesis and co-immunoprecipitation experiments, reveal a specific interaction interface.[1][6]

-

The Sep15 CRD binds to a putative SEP15-Binding Region (SBR) on UGGT1, which is characterized by a continuous hydrophobic patch.[1][14][20]

-

A secondary, weaker, and likely transient interaction is proposed to occur between the Sep15 TRXL domain and the TRXL4 domain of UGGT1 .[1][21]

This dual interaction model suggests a dynamic complex where the Sep15 TRXL domain may exist in "docked" and "undocked" states relative to UGGT1, which could be central to its mechanism of action.[1][18][21]

Functional Role of the Sep15-UGGT1 Interaction

The Sep15-UGGT1 complex is a key checkpoint in the ERQC pathway for glycoproteins. While a significant fraction of UGGT1 in the ER is complexed with Sep15, not all UGGT1 is bound, suggesting that the complex acts on a specific subset of substrates.[14]

The Calnexin/Calreticulin Quality Control Cycle

The diagram below illustrates the central role of the UGGT1/Sep15 complex in the ER glycoprotein folding and quality control cycle.

Caption: The ER Quality Control Cycle for N-linked glycoproteins.

Proposed Mechanisms of Sep15 Action

The proximity of the Sep15 active site to the UGGT1 catalytic domain within the complex suggests an integrated mechanism.[14] Several non-mutually exclusive models have been proposed for how Sep15 enhances UGGT1 function:[1][14][21]

-

Substrate Recruitment: Sep15 may directly assist in recruiting glycoprotein substrates to UGGT1 through the formation of a transient, mixed selenyl-sulfide bond between its Sec residue and a substrate cysteine.

-

Glycan Trapping: The TRXL domain of Sep15, in its "docked" state, might act as a gate or clamp, trapping the substrate's N-linked glycan within the UGGT1 catalytic site to ensure efficient glucosylation.

-

Redox-Coupled Recognition: The complex may be particularly important for substrates where the folding status is linked to disulfide bond formation. Sep15 could act as an isomerase or reductase on incorrectly formed disulfides, with this activity being coupled to UGGT1's recognition and reglucosylation decision.[14][16]

Caption: Logical diagram of proposed functional models for the Sep15-UGGT1 complex.

Quantitative Data on the Sep15-UGGT1 Interaction

Direct biophysical measurements of binding affinity (e.g., K_d) are not widely reported in the literature. However, semi-quantitative data from co-immunoprecipitation experiments have been used to validate the interaction interface predicted by AlphaFold2 models. Mutations at the predicted interface significantly disrupt complex formation.

| UGGT1 Construct | Sep15 Construct | Cell Line | Method | Result (% of expressed Sep15 bound to UGGT1) | Reference |

| Wild-Type (WT) UGGT1-3xFLAG | Sep15-HA | HEK293 | Co-IP | ~27% | [14] |

| F243K Mutant UGGT1-3xFLAG | Sep15-HA | HEK293 | Co-IP | ~6.5% | [14] |

| L262K Mutant UGGT1-3xFLAG | Sep15-HA | HEK293 | Co-IP | ~3.8% | [14] |

Table 1: Co-Immunoprecipitation Data Validating the UGGT1-Sep15 Interaction Interface. The data demonstrates that single point mutations in the predicted Sep15-binding region of UGGT1 drastically reduce the amount of co-precipitated Sep15, confirming the validity of the structural model.[14]

Key Experimental Protocols

Studying the Sep15-UGGT1 interaction requires robust methods for analyzing protein-protein interactions within the cellular context and for producing the protein complex for in vitro assays.

Co-Immunoprecipitation to Validate In-Cell Interaction

This protocol is adapted from methods used to validate the UGGT1-Sep15 interaction in HEK293 cells.[14]

Objective: To isolate a tagged UGGT1 protein from cell lysate and determine if its binding partner, tagged Sep15, is co-precipitated.

Materials:

-

HEK293 cells

-

Expression plasmids: Sep15 with a C-terminal HA tag, UGGT1 (WT or mutant) with a C-terminal 3xFLAG tag

-

Transfection reagent (e.g., Lipofectamine)

-

Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, supplemented with protease inhibitor cocktail

-

Anti-FLAG affinity gel (e.g., M2 beads)

-

Wash Buffer: Lysis buffer without detergent

-

Elution Buffer: 1x Laemmli sample buffer

-

Antibodies: Anti-HA (for Sep15 detection), Anti-FLAG (for UGGT1 detection)

Protocol:

-

Transfection: Co-transfect HEK293 cells with plasmids encoding Sep15-HA and UGGT1-3xFLAG (WT or mutant). Culture for 24-48 hours.

-

Cell Lysis: Harvest cells and lyse in ice-cold Lysis Buffer for 30 minutes with gentle rotation.

-

Clarification: Centrifuge lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant (whole-cell lysate, WCL). Reserve a small aliquot of WCL for input analysis.

-

Immunoprecipitation: Add anti-FLAG affinity gel to the clarified lysate and incubate for 2-4 hours at 4°C with rotation to capture UGGT1-3xFLAG and its binding partners.

-

Washing: Pellet the beads by gentle centrifugation. Discard the supernatant. Wash the beads 3-5 times with ice-cold Wash Buffer to remove non-specific binders.

-

Elution: After the final wash, resuspend the beads in 1x Laemmli sample buffer and boil for 5 minutes to elute the protein complexes.

-

Western Blot Analysis: Resolve the WCL (input) and eluted IP samples by SDS-PAGE. Transfer to a PVDF membrane and probe with anti-HA and anti-FLAG antibodies to detect Sep15 and UGGT1, respectively.

Caption: A generalized workflow for a co-immunoprecipitation experiment.

Recombinant UGGT1-Sep15 Complex Expression and Purification

This protocol is for producing the soluble UGGT1-Sep15 complex for in vitro functional and structural studies, adapted from methods using an insect cell expression system.[22]

Objective: To co-express and purify the human UGGT1-Sep15 complex.

Materials:

-

Baculovirus expression system (e.g., Bac-to-Bac)

-

Spodoptera frugiperda (Sf21) insect cells

-

Expression vectors for human UGGT1 (with C-terminal His-tag) and human Sep15

-

Sf-900 II SFM medium

-

Immobilized Metal Affinity Chromatography (IMAC) column (e.g., Ni-NTA)

-

IMAC Buffers:

-

Binding Buffer: 20 mM Tris-HCl pH 8.0, 500 mM NaCl, 20 mM Imidazole

-

Wash Buffer: 20 mM Tris-HCl pH 8.0, 500 mM NaCl, 50 mM Imidazole

-

Elution Buffer: 20 mM Tris-HCl pH 8.0, 500 mM NaCl, 300 mM Imidazole

-

-

Size-Exclusion Chromatography (SEC) column

Protocol:

-

Virus Generation: Generate high-titer recombinant baculovirus stocks for both UGGT1-His and Sep15 according to the manufacturer's protocol.

-

Co-infection: Infect Sf21 cells at a density of 2x10^6 cells/mL with both UGGT1-His and Sep15 viruses. Culture at 29°C.

-

Harvesting: After 3-4 days post-infection, harvest the cell culture medium containing the secreted proteins.

-

Clarification: Centrifuge the medium and filter through a 0.45 µm filter to remove cells and debris.

-

IMAC Purification: Load the clarified medium onto a pre-equilibrated IMAC column. The His-tagged UGGT1 will bind, bringing the associated Sep15 with it.

-

Washing: Wash the column extensively with Binding Buffer followed by Wash Buffer to remove contaminants.

-

Elution: Elute the UGGT1-Sep15 complex from the column using Elution Buffer.

-

Size-Exclusion Chromatography (SEC): As a final polishing step, subject the eluted protein to SEC to separate the complex from any aggregates or remaining impurities.

-

Analysis: Confirm the presence of both UGGT1 and Sep15 in the purified fractions by SDS-PAGE and Western Blot or Mass Spectrometry.[22]

Conclusion and Future Directions

The interaction between Sep15 and UGGT1 represents a critical, redox-associated checkpoint within the ER protein quality control machinery. Structural predictions validated by biochemical data have illuminated the physical basis of this complex, while functional studies have begun to unravel the nuanced role of Sep15 as a co-chaperone that enhances UGGT1's surveillance capabilities.

For drug development professionals, targeting this interaction could offer novel therapeutic strategies for diseases linked to ER stress and protein misfolding (ER storage diseases). Modulating the activity of the UGGT1/Sep15 complex could either enhance the clearance of terminally misfolded toxic proteins or, conversely, improve the folding efficiency of deficient but potentially functional proteins.

Future research should focus on:

-

Obtaining high-resolution crystal or cryo-EM structures of the full UGGT1-Sep15 complex, both with and without a bound substrate, to definitively map the interaction interfaces and conformational changes.

-

Elucidating the precise substrate portfolio of the UGGT1-Sep15 complex versus UGGT1 alone using quantitative glycoproteomics.[23][24]

-

Developing and utilizing in vitro reglucosylation assays with purified components to dissect the specific contribution of Sep15's redox activity to substrate recognition and modification.[22]

References

- 1. pnas.org [pnas.org]

- 2. UDP-glucose:glycoprotein glucosyltransferase (UGGT1) promotes substrate solubility in the endoplasmic reticulum - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Protein quality control in the endoplasmic reticulum - PMC [pmc.ncbi.nlm.nih.gov]

- 4. genecards.org [genecards.org]

- 5. uniprot.org [uniprot.org]

- 6. pnas.org [pnas.org]

- 7. Interdomain conformational flexibility underpins the activity of UGGT, the eukaryotic glycoprotein secretion checkpoint - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Sep15, a thioredoxin-like selenoprotein, is involved in the unfolded protein response and differentially regulated by adaptive and acute ER stresses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Roles of the 15-kDa selenoprotein (Sep15) in redox homeostasis and cataract development revealed by the analysis of Sep 15 knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. SEP15 - Wikipedia [en.wikipedia.org]

- 11. NMR structures of the selenoproteins Sep15 and SelM reveal redox activity of a new thioredoxin-like family - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. "Selenoprotein Sep15: Functional analysis and role in quality control i" by Vyacheslav Labunskyy [digitalcommons.unl.edu]

- 13. researchgate.net [researchgate.net]

- 14. Insights into the interaction between UGGT, the gatekeeper of folding in the ER, and its partner, the selenoprotein SEP15 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Sep15, a Thioredoxin-like Selenoprotein, is Involved in the Unfolded Protein Response and Differentially Regulated by Adaptive and Acute ER Stresses - PMC [pmc.ncbi.nlm.nih.gov]

- 16. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 17. The cysteine-rich domain of SEP15, a selenoprotein co-chaperone of the ER chaperone, UDP-glucose:glycoprotein glucosyltransferase, adopts a novel fold - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. pnas.org [pnas.org]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. The ER folding sensor UGGT1 acts on TAPBPR-chaperoned peptide-free MHC I - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Quantitative glycoproteomics reveals cellular substrate selectivity of the ER protein quality control sensors UGGT1 and UGGT2 | eLife [elifesciences.org]

- 24. Quantitative glycoproteomics reveals cellular substrate selectivity of the ER protein quality control sensors UGGT1 and UGGT2 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Evolutionary Conservation of the Sep15 Gene

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 15-kDa selenoprotein (Sep15) is a critical component of the cellular machinery, primarily located in the endoplasmic reticulum (ER).[1][2] This protein is distinguished by the presence of selenocysteine (Sec), the 21st proteinogenic amino acid, at its active site.[3][4][5] The incorporation of Sec is directed by a UGA codon, which typically functions as a translation termination signal.[3][4] This unique decoding process requires a specific secondary structure in the 3'-untranslated region (3'-UTR) of the Sep15 mRNA, known as the selenocysteine insertion sequence (SECIS) element.[3][4]

Functionally, Sep15 is implicated in the quality control of glycoprotein folding within the ER through its interaction with UDP-glucose:glycoprotein glucosyltransferase (UGGT).[1][2][6][7] It exhibits redox activity and is classified as a thiol-disulfide oxidoreductase.[3] The evolutionary persistence of Sep15 and its associated machinery across a wide range of organisms underscores its fundamental biological importance. This guide provides a comprehensive overview of the evolutionary conservation of the Sep15 gene, detailing its orthologs, functional pathways, and the experimental protocols used in its study.

Evolutionary Conservation of Sep15

The Sep15 gene is evolutionarily conserved across a broad spectrum of animal and plant species.[3] Orthologs of Sep15 have been identified in numerous organisms, including mammals (humans, mice, rats, cows, dogs), birds (chickens), fish (zebra fish), amphibians (Western clawed frog), and invertebrates (fruit fly, nematode Caenorhabditis elegans).[8] A notable characteristic is that only vertebrate homologs of Sep15 contain the amino acid selenocysteine.[3]

The Sep15 protein family also includes Selenoprotein M (SelM) and a fish-specific protein, Fep15.[8][9] Sep15 and SelM share approximately 31% sequence identity, a common thioredoxin-like fold, and an N-terminal signal peptide for ER localization.[10]

Quantitative Data on Sep15 Conservation

The following table summarizes the known orthologs of the human Sep15 gene and their genomic locations, highlighting the conserved nature of this gene across different species.

| Species | Gene Symbol | Chromosome Location |

| Human (Homo sapiens) | SEP15 (SELENOF) | Chromosome 1 |

| Mouse (Mus musculus) | Selenof | Chromosome 3 |

| Rat (Rattus norvegicus) | Selenof | Chromosome 2 |

| Cow (Bos taurus) | SELENOF | Chromosome 2 |

| Dog (Canis lupus familiaris) | SELENOF | Chromosome 18 |

| Chicken (Gallus gallus) | SELENOF | Chromosome 5 |

| Zebrafish (Danio rerio) | selenof | Chromosome 25 |

Functional Role and Signaling Pathways

Sep15 plays a crucial role in maintaining cellular homeostasis, particularly under conditions of ER stress. It is involved in the unfolded protein response (UPR), a set of signaling pathways activated by the accumulation of misfolded proteins in the ER.[6][11]

Sep15 and the Unfolded Protein Response (UPR)

The expression of Sep15 is modulated by ER stress in a stressor-dependent manner. For instance, its expression is upregulated in response to adaptive UPR induced by tunicamycin and brefeldin A.[6][11] Conversely, acute ER stress triggered by dithiothreitol (DTT) and thapsigargin leads to its rapid degradation.[6][11] Although Sep15 is involved in the UPR, its deficiency alone does not appear to induce a detectable ER stress response, suggesting functional redundancy or a role in the folding of a specific subset of N-glycosylated proteins.[6][11]

Interaction with UGGT and Protein Folding

Sep15 forms a stable complex with UDP-glucose:glycoprotein glucosyltransferase (UGGT), a key sensor of glycoprotein folding status in the ER.[2][7] This interaction is crucial for retaining Sep15 within the ER, as it lacks a canonical ER retention signal.[2][7] It is proposed that Sep15 assists UGGT in the oxidative folding and structural maturation of N-glycosylated proteins.[6]

Signaling Pathway Diagram

The following diagram illustrates the involvement of Sep15 in the ER stress response pathway.

Experimental Protocols

The study of Sep15 and its evolutionary conservation involves a variety of molecular and cellular biology techniques. Below are detailed methodologies for key experiments.

Phylogenetic Analysis of Sep15

Objective: To determine the evolutionary relationships of the Sep15 gene and its protein product across different species.

Methodology:

-

Sequence Retrieval: Obtain Sep15 nucleotide or amino acid sequences from public databases such as NCBI GenBank or UniProt for a range of species.

-

Multiple Sequence Alignment (MSA): Align the retrieved sequences using software like ClustalW, MAFFT, or Muscle.[12] This step is crucial for identifying conserved regions and calculating evolutionary distances.

-

Model Selection: Choose an appropriate substitution model that best fits the data.[12] Tools like jModelTest or ModelFinder can be used for this purpose.[12]

-

Phylogenetic Tree Construction: Construct the phylogenetic tree using one of the following methods:

-

Distance-Based Methods (e.g., Neighbor-Joining): These methods are computationally fast and suitable for large datasets.[13] They calculate a matrix of genetic distances between all pairs of sequences.[13]

-

Character-Based Methods (e.g., Maximum Likelihood, Bayesian Inference): These methods are more computationally intensive but are generally considered more accurate.[12][14] They evaluate the probability of the observed data given a particular tree and a model of evolution.[13]

-

-

Bootstrap Analysis: Assess the statistical support for the branches of the phylogenetic tree by performing bootstrap resampling (typically 1000 replicates).[14]

Experimental Workflow for Phylogenetic Analysis

Analysis of Sep15 Expression using Real-Time RT-PCR

Objective: To quantify the mRNA expression levels of Sep15 under different experimental conditions (e.g., ER stress).

Methodology:

-

Cell Culture and Treatment: Culture cells (e.g., NIH3T3 fibroblasts) under standard conditions.[11] Induce ER stress by treating the cells with specific agents such as tunicamycin or brefeldin A for a defined period (e.g., 24 hours).[11]

-

RNA Isolation: Isolate total RNA from both treated and untreated (control) cells using a commercial RNA extraction kit.

-

cDNA Synthesis: Synthesize first-strand cDNA from the isolated RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

Real-Time PCR: Perform quantitative PCR using a real-time PCR system. The reaction mixture should contain cDNA template, forward and reverse primers specific for the Sep15 gene, and a fluorescent dye (e.g., SYBR Green).

-

Data Analysis: Normalize the expression of Sep15 to a housekeeping gene (e.g., β-actin) to account for variations in RNA input.[11] Calculate the relative fold change in Sep15 expression using the ΔΔCt method.

Recombinant Selenoprotein Expression and Purification

Objective: To produce and purify recombinant Sep15 for functional and structural studies.

Methodology:

-

Construct Design: Clone the Sep15 coding sequence into an appropriate expression vector. The UGA codon for selenocysteine must be retained, and a SECIS element needs to be present in the 3'-UTR.

-

Expression System: Utilize an E. coli strain engineered for selenoprotein expression.[15][16] This often involves strains deficient in release factor 1 (RF1) and overexpression of components of the selenocysteine incorporation machinery (e.g., SelA, SelB, and a modified tRNASec).[16]

-

Culture and Induction: Grow the transformed E. coli in a suitable medium supplemented with selenium. Induce protein expression with an appropriate inducer (e.g., IPTG).

-

Cell Lysis and Purification: Harvest the cells, lyse them, and purify the recombinant Sep15 using affinity chromatography (e.g., Ni-NTA chromatography if a His-tag is used).[17]

-

Verification: Confirm the presence and purity of the recombinant protein using SDS-PAGE and Western blotting.[15][17]

Conclusion

The Sep15 gene exhibits a remarkable degree of evolutionary conservation, highlighting its indispensable role in cellular function. Its involvement in the unfolded protein response and the quality control of glycoprotein folding underscores its importance in maintaining protein homeostasis. The methodologies described in this guide provide a framework for researchers to further investigate the intricate biology of Sep15 and its potential as a therapeutic target in diseases associated with ER stress and protein misfolding. The continued exploration of Sep15's evolutionary trajectory and functional nuances will undoubtedly contribute to a deeper understanding of selenoprotein biology and its implications for human health.

References

- 1. Roles of the 15-kDa selenoprotein (Sep15) in redox homeostasis and cataract development revealed by the analysis of Sep 15 knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 3. Deficiency of the 15-kDa selenoprotein led to cytoskeleton remodeling and non-apoptotic membrane blebbing through a RhoA/ROCK pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Selenoproteins: Molecular Pathways and Physiological Roles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. SEP15 - Wikipedia [en.wikipedia.org]

- 6. Sep15, a thioredoxin-like selenoprotein, is involved in the unfolded protein response and differentially regulated by adaptive and acute ER stresses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. "The 15-kDa selenoprotein (Sep15): functional analysis and role in canc" by Vyacheslav M. Labunskyy, Vadim N. Gladyshev et al. [digitalcommons.unl.edu]

- 10. “Alphabet” Selenoproteins: Their Characteristics and Physiological Roles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Sep15, a Thioredoxin-like Selenoprotein, is Involved in the Unfolded Protein Response and Differentially Regulated by Adaptive and Acute ER Stresses - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Phylogenetic Analysis: Methods, Tools, and Best Practices - CD Genomics [bioinfo.cd-genomics.com]

- 13. go.zageno.com [go.zageno.com]

- 14. ec-undp-electoralassistance.org [ec-undp-electoralassistance.org]

- 15. Introducing Selenocysteine into Recombinant Proteins in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Production and purification of homogenous recombinant human selenoproteins reveals a unique codon skipping event in E. coli and GPX4-specific affinity to bromosulfophthalein - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Selenoprotein P expression, purification, and immunochemical characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

Sep15: A Comprehensive Technical Guide to its Expression, Function, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sep15, also known as Selenoprotein F (SELENOF), is a 15-kDa selenoprotein located in the endoplasmic reticulum (ER). This protein plays a critical role in maintaining cellular redox homeostasis and ensuring the correct folding of glycoproteins. Emerging research has implicated Sep15 in a variety of cellular processes, including the unfolded protein response (UPR) and cancer biology, making it a person of interest for therapeutic development. This technical guide provides an in-depth overview of Sep15 expression across different tissue types, detailed experimental protocols for its study, and a visualization of its known signaling pathways.

Data Presentation: Sep15 Expression in Human Tissues

The expression of Sep15 varies significantly across different human tissues, with higher levels generally observed in tissues with high secretory activity. The following tables summarize the quantitative expression data for Sep15 mRNA and protein across a range of human tissues, compiled from major public databases including the Human Protein Atlas, the Genotype-Tissue Expression (GTEx) project, and the Functional Annotation of the Mammalian Genome 5 (FANTOM5) project.

Table 1: Quantitative mRNA Expression of Sep15 (SELENOF) in Human Tissues

| Tissue | Human Protein Atlas (NX) | GTEx (TPM) | FANTOM5 (Scaled Tags Per Million) |

| Adipose Tissue | 33.8 | 8.8 | 5.6 |

| Adrenal Gland | 45.2 | - | - |

| Brain (Cerebral Cortex) | 28.7 | - | - |

| Breast | - | 4.4 | - |

| Colon | 104 | 5.6 | 197.3 |

| Duodenum | 136 | - | - |

| Esophagus | 29.8 | 1.8 | - |

| Gallbladder | 131 | - | 52.6 |

| Heart Muscle | 33.1 | 6.5 | 31.6 |

| Kidney | 104 | 6.8 | 31.5 |

| Liver | 136 | - | - |

| Lung | 56.7 | - | - |

| Ovary | - | 2.4 | - |

| Pancreas | 71.3 | - | - |

| Prostate | 114 | - | - |

| Rectum | 90.9 | - | - |

| Salivary Gland | 45.1 | 1.8 | - |

| Seminal Vesicle | - | - | 7.0 |

| Small Intestine | 193 | 55.2 | 420.9 |

| Spleen | 29.8 | - | - |

| Stomach | 59.9 | - | - |

| Testis | 118 | 36.7 | 92.3 |

| Thyroid Gland | 116 | 7.0 | 16.7 |

| Urinary Bladder | 30.1 | - | - |

Data is presented as normalized expression (NX), transcripts per million (TPM), or scaled tags per million. Dashes indicate data not available in the respective database.

Table 2: Quantitative Protein Expression of Sep15 (SELENOF) in Human Tissues

| Tissue | Human Protein Atlas (Abundance) |

| Adipose Tissue | Low |

| Adrenal Gland | Medium |

| Appendix | Medium |

| Bone Marrow | Medium |

| Brain (Cerebellum) | High |

| Brain (Cerebral Cortex) | High |

| Brain (Hippocampus) | High |

| Colon | High |

| Duodenum | High |

| Endometrium | Medium |

| Esophagus | Medium |

| Fallopian Tube | Medium |

| Gallbladder | High |

| Heart Muscle | Low |

| Kidney | High |

| Liver | High |

| Lung | Medium |

| Lymph Node | Medium |

| Nasopharynx | Medium |

| Ovary | Medium |

| Pancreas | High |

| Parathyroid Gland | High |

| Prostate | High |

| Rectum | High |

| Salivary Gland | High |

| Seminal Vesicle | High |

| Skin | Low |

| Small Intestine | High |

| Spleen | Low |

| Stomach | Medium |

| Testis | High |

| Thyroid Gland | High |

| Tonsil | Medium |

| Urinary Bladder | Low |

| Vagina | Low |

Protein abundance is categorized as High, Medium, or Low based on immunohistochemistry staining intensity.

Experimental Protocols

Accurate and reproducible quantification of Sep15 expression is crucial for research and drug development. Below are detailed methodologies for key experiments used to analyze Sep15 at the mRNA and protein levels.

RNA Extraction and Northern Blot Analysis

This protocol allows for the detection and size estimation of Sep15 mRNA.

Materials:

-

Tissue or cell samples

-

TRIzol reagent or equivalent RNA extraction kit

-

DEPC-treated water

-

Formaldehyde

-

Agarose

-

MOPS buffer

-

RNA loading dye

-

Nylon membrane

-

UV crosslinker

-

Hybridization buffer

-

Radiolabeled or non-radiolabeled probe specific for Sep15 mRNA

-

Wash buffers (SSC, SDS)

-

Phosphorimager or X-ray film

Procedure:

-

RNA Extraction: Isolate total RNA from tissue or cell samples using TRIzol reagent according to the manufacturer's instructions. Assess RNA quality and quantity using a spectrophotometer and by running an aliquot on a denaturing agarose gel.

-

Gel Electrophoresis: Prepare a 1.2% agarose gel with 1X MOPS buffer and 2.2 M formaldehyde. Denature 10-20 µg of total RNA per lane by heating at 65°C for 15 minutes in the presence of formaldehyde and formamide-containing loading dye. Separate the RNA by electrophoresis at 5 V/cm until the bromophenol blue dye has migrated approximately two-thirds of the way down the gel.

-

Transfer: Transfer the RNA from the gel to a positively charged nylon membrane overnight via capillary action using 20X SSC buffer.

-

Crosslinking: After transfer, rinse the membrane in 2X SSC and fix the RNA to the membrane using a UV crosslinker.

-

Hybridization: Pre-hybridize the membrane in hybridization buffer at 42°C for at least 30 minutes. Prepare a labeled DNA or RNA probe specific for the Sep15 transcript. Add the denatured probe to the hybridization buffer and incubate overnight at 42°C with gentle agitation.

-

Washing: Wash the membrane with a series of increasingly stringent wash buffers (e.g., starting with 2X SSC/0.1% SDS and moving to 0.1X SSC/0.1% SDS) at elevated temperatures to remove non-specifically bound probe.

-

Detection: Detect the hybridized probe using a phosphorimager for radioactive probes or a chemiluminescent substrate for non-radioactive probes.

Real-Time Quantitative PCR (RT-qPCR)

RT-qPCR is a highly sensitive method for quantifying Sep15 mRNA levels.[1][2][3][4][5]

Materials:

-

Total RNA from tissue or cell samples

-

DNase I

-

Reverse transcriptase and associated buffers/reagents

-

qPCR master mix (containing DNA polymerase, dNTPs, and a fluorescent dye like SYBR Green)

-

Primers specific for Sep15 and a reference gene (e.g., GAPDH, ACTB)

-

Real-time PCR instrument

Procedure:

-

DNase Treatment: Treat the extracted total RNA with DNase I to remove any contaminating genomic DNA.

-

Reverse Transcription: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

qPCR Reaction Setup: Prepare the qPCR reaction mix on ice, containing qPCR master mix, forward and reverse primers for either Sep15 or the reference gene, and the diluted cDNA template.

-

Real-Time PCR: Perform the qPCR in a real-time PCR instrument using a standard three-step cycling protocol (denaturation, annealing, and extension) for approximately 40 cycles.

-

Data Analysis: Determine the cycle threshold (Ct) value for Sep15 and the reference gene in each sample. Calculate the relative expression of Sep15 using the ΔΔCt method, normalizing the Sep15 Ct value to the reference gene Ct value.

Protein Extraction and Western Blot Analysis

Western blotting is used to detect and quantify Sep15 protein expression.[6][7][8][9][10]

Materials:

-

Tissue or cell samples

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

Electrophoresis and transfer apparatus

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against Sep15

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Protein Extraction: Homogenize tissue or lyse cells in ice-cold RIPA buffer. Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

Sample Preparation: Mix a standardized amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes to denature the proteins.

-

SDS-PAGE: Load the denatured protein samples onto an SDS-polyacrylamide gel and separate them by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with the primary antibody against Sep15 (diluted in blocking buffer) overnight at 4°C with gentle agitation. Wash the membrane three times with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again with TBST. Apply the ECL substrate and detect the chemiluminescent signal using an imaging system. Quantify the band intensity using densitometry software and normalize to a loading control protein (e.g., β-actin or GAPDH).

Generation and Analysis of Sep15 Knockout Mice

Creating a Sep15 knockout mouse model is essential for studying its in vivo function.[11][12][13][14][15]

Materials:

-

CRISPR/Cas9 system components (Cas9 nuclease, guide RNAs targeting Sep15)

-

Fertilized mouse embryos

-

Microinjection and embryo transfer equipment

-

Genotyping reagents (PCR primers, DNA polymerase)

-

Phenotyping equipment (e.g., for assessing cataracts, oxidative stress markers)

Procedure:

-

Design and Validation of gRNAs: Design two or more guide RNAs (gRNAs) that target a critical exon of the mouse Sep15 gene. Validate the cleavage efficiency of the gRNAs in vitro.

-

Microinjection of Zygotes: Prepare a microinjection mix containing Cas9 mRNA or protein and the validated gRNAs. Microinject the mix into the cytoplasm or pronucleus of fertilized mouse zygotes.

-

Embryo Transfer: Transfer the microinjected zygotes into the oviducts of pseudopregnant female mice.

-

Genotyping of Founder Mice: After birth, perform genomic DNA extraction from tail biopsies of the pups. Use PCR and Sanger sequencing to identify founder mice carrying mutations in the Sep15 gene.

-

Breeding and Colony Establishment: Breed the founder mice with wild-type mice to establish germline transmission of the Sep15 knockout allele. Intercross heterozygous offspring to generate homozygous Sep15 knockout mice.

-

Phenotypic Analysis: Conduct a comprehensive phenotypic analysis of the Sep15 knockout mice. Based on existing literature, this should include regular eye examinations for cataract development and measurement of oxidative stress markers in tissues like the liver and lens.[16] Compare these findings to wild-type littermates to determine the physiological consequences of Sep15 deficiency.

Mandatory Visualization

Signaling Pathway of Sep15 in the Unfolded Protein Response

Sep15 is an integral component of the protein quality control system within the endoplasmic reticulum, particularly in the context of the unfolded protein response (UPR).[6][17] It forms a stable complex with UDP-glucose:glycoprotein glucosyltransferase (UGGT), an enzyme that acts as a sensor for misfolded glycoproteins.[16][18] The following diagram illustrates the proposed signaling pathway involving Sep15.

Caption: Sep15's role in the ER protein folding and quality control cycle.

Experimental Workflow for Sep15 Expression Analysis